Cas no 885960-32-7 (Phthalamidoxime)
Phthalamidoxime Chemical and Physical Properties
Names and Identifiers
-
- Phthalamidoxime
- 1,2-Bis(carboxamidoximo)benzene
- N1,N2-Dihydroxyphthalimidamide
- 1-N',2-N'-dihydroxybenzene-1,2-dicarboximidamide
- 1,2-Diamidoximobenzene
- 885960-32-7
-
- MDL: MFCD09842227
- Inchi: 1S/C8H10N4O2/c9-7(11-13)5-3-1-2-4-6(5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12)
- InChI Key: ABLRNIOEOXBEEN-UHFFFAOYSA-N
- SMILES: C1(C(NO)=N)=CC=CC=C1C(NO)=N
Computed Properties
- Exact Mass: 194.08037557g/mol
- Monoisotopic Mass: 194.08037557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 117Ų
Phthalamidoxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 098052-1g |
1,2-Bis(carboxamidoximo)benzene |
885960-32-7 | 1g |
£82.00 | 2023-03-30 | ||
| Fluorochem | 098052-5g |
1,2-Bis(carboxamidoximo)benzene |
885960-32-7 | 5g |
£246.00 | 2023-03-30 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | H66342-250mg |
Phthalamidoxime,97% |
885960-32-7 | 97% | 250mg |
¥262.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | H66342-1g |
Phthalamidoxime,97% |
885960-32-7 | 97% | 1g |
¥844.00 | 2023-09-15 |
Phthalamidoxime Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Phthalamidoxime
Phthalamidoxime and Its Applications in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of innovative therapeutic agents. One such compound, Phthalamidoxime (CAS no. 885960-32-7), has garnered significant attention due to its unique structural properties and versatile biological activities. This introduction delves into the compound's chemical characteristics, its emerging applications in medicinal chemistry, and the latest research findings that underscore its potential in addressing various health challenges.
The molecular structure of Phthalamidoxime (CAS no. 885960-32-7) is characterized by a phthalimide core linked to an oxime functional group. This distinctive configuration imparts remarkable reactivity and binding affinity, making it a valuable scaffold for designing bioactive molecules. The phthalimide moiety is known for its stability and ability to engage with biological targets, while the oxime group enhances solubility and interaction with metal ions, which are crucial for numerous enzymatic processes.
In recent years, Phthalamidoxime (CAS no. 885960-32-7) has been extensively studied for its potential in modulating neurological disorders. Research has highlighted its neuroprotective properties, particularly in models of oxidative stress-induced neuronal damage. The compound's ability to scavenge reactive oxygen species (ROS) and inhibit the activation of apoptotic pathways has been demonstrated in vitro and in vivo studies. These findings suggest that Phthalamidoxime could be a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage and neuroinflammation are prominent pathological features.
Beyond its neurological applications, Phthalamidoxime (CAS no. 885960-32-7) has shown promise in the realm of anticancer therapy. Preclinical studies have revealed that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting anti-apoptotic proteins. Additionally, its ability to chelate transition metals has led to investigations into its potential as a chemotherapeutic adjuvant, enhancing the efficacy of metal-based anticancer drugs while minimizing toxicity to healthy tissues.
The synthesis and characterization of derivatives of Phthalamidoxime (CAS no. 885960-32-7) have been a focal point for medicinal chemists aiming to optimize its pharmacological profile. By modifying the phthalimide or oxime groups, researchers have generated a library of analogs with enhanced binding affinity, improved metabolic stability, and reduced side effects. These efforts have resulted in several novel compounds that are currently undergoing further preclinical evaluation for their therapeutic potential.
The growing body of evidence supporting the efficacy of Phthalamidoxime (CAS no. 885960-32-7) has also prompted investigations into its mechanism of action at a molecular level. Advanced spectroscopic techniques and computational modeling have been employed to elucidate how the compound interacts with biological targets such as enzymes and receptors. These studies have provided valuable insights into the structural determinants that govern its bioactivity, paving the way for rational drug design strategies.
In conclusion, Phthalamidoxime (CAS no. 885960-32-7) represents a fascinating chemical entity with broad therapeutic implications. Its unique structural features and demonstrated biological activities make it a compelling candidate for further development in pharmaceutical research. As our understanding of its mechanisms continues to evolve, so too does its potential to contribute to novel treatments for some of the most challenging diseases faced by humanity today.
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